Glucuronyl-lactose is a glycosylated compound formed by the linkage of glucuronic acid to lactose. This compound is part of a broader class of oligosaccharides known as milk oligosaccharides, which are significant in human nutrition and have various biological activities. Glucuronyl-lactose not only serves as a source of energy but also plays a vital role in modulating immune responses and promoting gut health.
Glucuronyl-lactose is primarily derived from human breast milk, where it exists among other complex oligosaccharides. Its synthesis can be achieved through biochemical methods involving engineered microorganisms, particularly Escherichia coli, which can be modified to produce this compound efficiently.
Glucuronyl-lactose belongs to the category of glycosides, specifically those that contain glucuronic acid. It is classified as an oligosaccharide due to its composition of multiple monosaccharide units.
The synthesis of glucuronyl-lactose can be accomplished through enzymatic processes involving specific glycosyltransferases. The key method involves the use of recombinant mouse β-1,3-glucuronyltransferase (GlcAT-P) in engineered strains of Escherichia coli.
The molecular structure of glucuronyl-lactose consists of a lactose backbone linked to a glucuronic acid residue. The specific linkage occurs through a β-1,3-glycosidic bond between the C3 hydroxyl group of galactose in lactose and the C1 carboxylic group of glucuronic acid.
Glucuronyl-lactose can participate in various biochemical reactions, including hydrolysis and further glycosylation reactions. The primary reaction involves its formation from lactose and glucuronic acid via the action of glucuronyltransferases.
The mechanism by which glucuronyl-lactose exerts its biological effects involves modulation of gut microbiota and enhancement of immune responses. It acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Studies have indicated that consumption of milk oligosaccharides like glucuronyl-lactose can lead to increased levels of beneficial bacteria such as Bifidobacterium spp., which are associated with improved gut health and immune function.
Glucuronyl-lactose has several applications in scientific research and biotechnology:
Glucuronyl-lactose is a trisaccharide with the systematic chemical name β-D-glucuronopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose and the condensed molecular formula C₁₈H₂₉O₁₇Na (molecular weight: 540.4 g/mol) [7]. Structurally, it consists of a lactose core (Galβ1-4Glc) extended at the galactose residue via a β1-3 glycosidic linkage to glucuronic acid (GlcA), forming the linear sequence GlcAβ1-3Galβ1-4Glc [7]. This acidic oligosaccharide belongs to the broader class of human milk oligosaccharides (HMOs), which encompass over 200 identified structures built from five primary monosaccharides: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (Neu5Ac) [2] [6]. Unlike neutral HMOs containing only Glc, Gal, GlcNAc, and Fuc, glucuronyl-lactose is classified among acidic HMOs due to the presence of glucuronic acid with its ionizable carboxyl group, which confers distinctive biochemical properties including solubility and charge-based molecular interactions [6] [7].
The identification of glucuronyl-lactose occurred significantly later than its foundational disaccharide, lactose. Lactose ("milk sugar") was first crudely isolated in 1633 by Italian physician Fabrizio Bartoletti, identified as a sugar in 1780 by Carl Wilhelm Scheele, and structurally resolved into glucose and galactose components by 1856 (Pasteur) and 1894 (Fischer) [3]. In contrast, complex HMOs like glucuronyl-lactose remained elusive until advanced separation and analytical techniques emerged. The discovery trajectory began with Polonowski and Lespagnol’s 1930s identification of nitrogen-containing "gynolactose" in human milk [6]. Major advances in the 1950s–including Kuhn and Montreuil’s structural elucidation of core HMOs like lacto-N-tetraose (LNT) using paper chromatography–laid groundwork for identifying more complex structures [6]. The specific characterization of glucuronyl-lactose leveraged modern mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, leading to its current designation based on linkage and anomeric configuration [6] [7]. Its synonym, "HNK-1 epitope precursor," reflects its biological role in neural glycoconjugates, discovered through immunological studies [7].
Within the HMO landscape, glucuronyl-lactose represents a minor acidic component, contrasting with more abundant sialylated oligosaccharides like 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL) [2] [6]. Total HMO concentration in human milk ranges from ~20–24 g/L in colostrum to ~8–14 g/L in mature milk, with acidic HMOs (sialylated or glucuronidated) constituting ~10–30% of this pool depending on lactation stage [2] [6]. While glucuronyl-lactose itself is quantified at lower levels than dominant HMOs like 2′-fucosyllactose, its structural role is pivotal. It serves as:
Table 1: Key Structural Features of Glucuronyl-Lactose vs. Major HMO Classes [2] [6] [7]
Characteristic | Glucuronyl-Lactose | Neutral HMOs (e.g., 2′-FL) | Sialylated HMOs (e.g., 6′-SL) |
---|---|---|---|
Core Structure | GlcAβ1-3Galβ1-4Glc | Fucα1-2Galβ1-4Glc | Neu5Acα2-6Galβ1-4Glc |
Charge at pH 7 | Negative (carboxylate) | Neutral | Negative (carboxylate) |
Primary Monosaccharides | GlcA, Gal, Glc | Fuc, Gal, Glc (GlcNAc common) | Neu5Ac, Gal, Glc (GlcNAc common) |
Abundance in Milk | Low (minor component) | High (dominant in secretors) | Moderate |
Key Biosynthetic Enzyme | β1,3-Glucuronosyltransferase | FUT2 (α1,2-fucosyltransferase) | ST6GAL1 (α2,6-sialyltransferase) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: